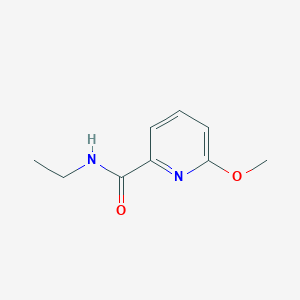

N-ethyl-6-methoxypyridine-2-carboxamide

Description

BenchChem offers high-quality N-ethyl-6-methoxypyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-6-methoxypyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-6-methoxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-10-9(12)7-5-4-6-8(11-7)13-2/h4-6H,3H2,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNYYAJKESXKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Molecular Structure and SMILES Representation of N-ethyl-6-methoxypyridine-2-carboxamide

Abstract

In the landscape of modern drug discovery and cheminformatics, the precise and unambiguous representation of molecular structures is paramount. This guide provides an in-depth technical examination of N-ethyl-6-methoxypyridine-2-carboxamide, a pyridine carboxamide derivative of interest. We will dissect its molecular architecture, systematically derive its canonical SMILES (Simplified Molecular Input Line Entry System) string, and present a self-validating computational protocol to ensure structural and representational integrity. This document is intended for researchers, computational chemists, and drug development professionals who rely on accurate molecular data for database management, virtual screening, and predictive modeling.

The Critical Role of Molecular Representation in Drug Discovery

The ability to convert a chemical structure into a machine-readable format is the foundation of modern computational chemistry and cheminformatics.[1] Among various notations, the Simplified Molecular Input Line Entry System (SMILES) has emerged as a de facto standard.[2] SMILES uses a compact line of ASCII characters to encode molecular information, including atoms, bonds, branching, and stereochemistry.[3] This format is not only efficient for data storage and retrieval but also serves as a direct input for a vast array of computational tools used in virtual screening, property prediction, and machine learning algorithms.[1]

The utility of SMILES is predicated on its ability to be both standardized and unique. A canonical SMILES string represents a specific, algorithmically generated unique representation for a given molecule, which is indispensable for accurate database indexing and comparison, preventing the ambiguity that can arise from multiple valid but different SMILES notations for the same compound.[2][3] This guide will use N-ethyl-6-methoxypyridine-2-carboxamide as a case study to demonstrate the derivation and validation of this critical molecular identifier.

Molecular Structure of N-ethyl-6-methoxypyridine-2-carboxamide

N-ethyl-6-methoxypyridine-2-carboxamide is a substituted pyridine derivative. Its structure is systematically understood by breaking down its IUPAC name:

-

Pyridine: A six-membered aromatic heterocycle containing one nitrogen atom.

-

2-carboxamide: An amide functional group (–C(=O)NH–) is attached at the second position of the pyridine ring (adjacent to the nitrogen).

-

N-ethyl: An ethyl group (–CH₂CH₃) is substituted on the nitrogen atom of the carboxamide.

-

6-methoxy: A methoxy group (–OCH₃) is attached to the sixth position of the pyridine ring.

These components assemble into the distinct molecular architecture visualized below.

Sources

Navigating the Unknown: A Toxicological and Safety Assessment Framework for Novel Pyridine Carboxamides - The Case of N-ethyl-6-methoxypyridine-2-carboxamide

This technical guide provides a comprehensive framework for the toxicological and safety assessment of novel chemical entities, using N-ethyl-6-methoxypyridine-2-carboxamide as a representative case study. For researchers, chemists, and drug development professionals, the synthesis of a new molecule is only the beginning. A thorough understanding of its potential biological hazards is paramount for safe handling, regulatory compliance, and the ultimate success of any research and development program. As specific toxicological data for N-ethyl-6-methoxypyridine-2-carboxamide is not publicly available, this guide will focus on the predictive and experimental methodologies required to characterize its safety profile.

The Principle of Prudent Assumption: Initial Hazard Identification

In the absence of empirical data, the initial safety assessment of a novel compound must be guided by the principle of prudent assumption. This involves treating the substance as potentially hazardous until proven otherwise. The foundation of this assessment is a thorough analysis of its chemical structure and the known toxicological profiles of its constituent functional groups.

1.1 Structural Analogy and In Silico Prediction

N-ethyl-6-methoxypyridine-2-carboxamide belongs to the pyridine carboxamide class. An initial toxicological hypothesis can be formulated by examining related structures. For instance, nicotinamide (pyridine-3-carboxamide) is a form of vitamin B3 and is generally considered safe. However, structural modifications, such as the N-ethyl and 6-methoxy groups in our compound of interest, can significantly alter its metabolic fate and biological activity.

Computational (in silico) toxicology tools are indispensable at this stage. These models can predict a range of toxicological endpoints based on the molecule's structure.

Table 1: Recommended In Silico Toxicity Endpoints for Initial Assessment

| Toxicity Endpoint | Rationale | Recommended Tools |

| Genotoxicity/Mutagenicity | Essential for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential. | Derek Nexus, SARAH Nexus, Toxtree[1][2][3] |

| Carcinogenicity | Predicts the potential of a substance to cause cancer. | Derek Nexus, CASE Ultra[1][4] |

| Hepatotoxicity (Liver Toxicity) | The liver is a primary site of drug metabolism and is often susceptible to toxicity. | Derek Nexus, ProTox-II[2][5] |

| Cardiotoxicity (hERG Inhibition) | Assesses the risk of adverse cardiovascular effects, a common reason for drug candidate failure. | Derek Nexus, Various QSAR models[5][6] |

| Acute Oral Toxicity | Provides an estimate of the lethal dose (LD50) from a single oral exposure.[6] | T.E.S.T. (Toxicity Estimation Software Tool), ProTox-II[2][4][7] |

| Developmental and Reproductive Toxicity (DART) | Predicts potential adverse effects on reproduction and fetal development. | Derek Nexus, CASE Ultra[1][4] |

The output of these models, while predictive, provides a crucial first look at the potential toxicological liabilities of N-ethyl-6-methoxypyridine-2-carboxamide. This data-driven hypothesis then informs the design of subsequent in vitro and in vivo experiments.

A Tiered Approach to In Vitro Toxicological Evaluation

Based on the in silico predictions, a tiered approach to in vitro testing can be implemented. This strategy prioritizes experiments that address the most significant predicted risks, conserving resources while building a comprehensive safety profile.

Workflow for In Vitro Toxicity Assessment

Caption: Tiered in vitro toxicity testing workflow.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

Objective: To assess the mutagenic potential of N-ethyl-6-methoxypyridine-2-carboxamide by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

-

Strain Selection: Utilize a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).

-

Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of the test article.

-

Main Experiment (Plate Incorporation Method): a. Prepare serial dilutions of N-ethyl-6-methoxypyridine-2-carboxamide. b. In separate tubes, combine the test article dilution, the bacterial culture, and either S9 mix (for metabolic activation) or a buffer. c. Pour the mixture onto minimal glucose agar plates. d. Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: a. Count the number of revertant colonies on each plate. b. A positive result is indicated by a dose-dependent increase in revertant colonies that is at least twice the background level.

-

Controls:

-

Negative Control: Vehicle (e.g., DMSO).

-

Positive Controls: Known mutagens specific to each strain (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98).

-

Trustworthiness: This protocol is self-validating through the inclusion of positive and negative controls. The positive controls ensure the assay is performing correctly, while the negative control establishes the baseline mutation rate.

Provisional Safety Data Sheet (SDS) and Safe Handling

For a novel compound of unknown toxicity, a provisional SDS is a critical safety document. It should be based on the precautionary principle and any available data.

Key Sections of a Provisional SDS:

-

Section 2: Hazards Identification: State that the toxicological properties have not been fully investigated. Include any hazards predicted by in silico models.

-

Section 4: First-Aid Measures: Provide standard procedures for exposure (inhalation, skin contact, eye contact, ingestion).

-

Section 7: Handling and Storage:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves. Avoid generating dust or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

-

Section 8: Exposure Controls/Personal Protection:

-

Engineering Controls: Chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses or goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Not typically required if handled in a fume hood. If aerosols may be generated, a NIOSH-approved respirator may be necessary.

-

-

Logical Framework for PPE Selection

Caption: Decision-making process for PPE selection.

Conclusion and Future Directions

The toxicological and safety assessment of a novel compound like N-ethyl-6-methoxypyridine-2-carboxamide is a systematic process that begins with prediction and progresses through empirical testing. By leveraging in silico tools, designing robust in vitro assays, and adhering to strict safe handling procedures, researchers can mitigate risks and build a comprehensive understanding of a new molecule's biological properties. The data generated through this framework not only ensures the safety of laboratory personnel but also provides the foundational knowledge required for any further development, be it in pharmaceuticals, agrochemicals, or materials science. The journey from a novel structure to a well-characterized compound is one of diligent, data-driven investigation.

References

-

Derek Nexus Toxicology Software . Optibrium. [Link]

-

10 Frequently Asked Questions About Derek Nexus, Answered . Lhasa Limited. [Link]

-

Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity . JRC Publications Repository. [Link]

-

Toxicity Rank Order (TRO) As a New Approach for Toxicity Prediction by QSAR Models . MDPI. [Link]

-

In Silico Toxicity Prediction . PozeSCAF. [Link]

-

Computational toxicology with DEREK Nexus® & SARAH Nexus® . Syngene. [Link]

-

DEREK Nexus® toxicology modeling . Labcorp. [Link]

-

Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks . PMC. [Link]

-

Toxicity Estimation Software Tool (TEST) . US EPA. [Link]

-

The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2 . The Application of Clinical Genetics. [Link]

-

Framework for In Silico Toxicity Screening of Novel Odorants . MDPI. [Link]

-

In silico Toxicology - A Tool for Early Safety Evaluation of Drug . JSciMed Central. [Link]

Sources

- 1. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]

- 2. The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jscimedcentral.com [jscimedcentral.com]

- 5. optibrium.com [optibrium.com]

- 6. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

Methodological & Application

Application Note: High-Fidelity Synthesis of N-Ethyl-6-methoxypyridine-2-carboxamide

Introduction & Strategic Context

The synthesis of N-ethyl-6-methoxypyridine-2-carboxamide represents a classic yet critical amide coupling vector in medicinal chemistry. The 2,6-disubstituted pyridine scaffold is a privileged motif found in various bioactive compounds, including anti-tubercular agents and kinase inhibitors.

This protocol details the conversion of 6-methoxypyridine-2-carboxylic acid to its N-ethyl amide derivative. While acid chloride activation is historically common, this guide prioritizes the HATU-mediated coupling method.

Why HATU?

-

Expert Insight: In a drug discovery setting, maintaining the integrity of the pyridine ring and the methoxy ether is paramount. Acid chloride generation (using SOCl₂ or (COCl)₂) can sometimes lead to demethylation or chlorination side reactions under harsh conditions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) offers mild, room-temperature activation with rapid kinetics and minimal racemization (though not applicable here as the substrate is achiral), ensuring high purity for biological screening.

Retrosynthetic Analysis & Reaction Scheme

The synthesis is a convergent amide coupling. The disconnection occurs at the C(carbonyl)-N bond.

Reaction Scheme:

Mechanistic Pathway (Visualization):

Caption: Mechanistic flow of the HATU-mediated amidation. The carboxylic acid is activated to an O-7-azabenzotriazole active ester before nucleophilic attack by ethylamine.

Detailed Protocol

Safety Pre-requisites:

-

Hazard: 6-Methoxypyridine-2-carboxylic acid is a skin/eye irritant.[1] HATU is a sensitizer.

-

PPE: Nitrile gloves, lab coat, safety glasses. Work must be performed in a fume hood.

Reagents & Stoichiometry:

| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| 6-Methoxypyridine-2-carboxylic acid | Limiting Reagent | 1.0 | 153.14 | 153 mg (1.0 mmol) |

| HATU | Coupling Agent | 1.2 | 380.23 | 456 mg |

| DIPEA (N,N-Diisopropylethylamine) | Base | 3.0 | 129.24 | 522 µL |

| Ethylamine (2.0 M in THF) | Nucleophile | 1.5 | 45.08 | 750 µL |

| DMF (Anhydrous) | Solvent | N/A | N/A | 5.0 mL |

Step-by-Step Procedure:

-

Activation:

-

In a dry 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 6-methoxypyridine-2-carboxylic acid (1.0 equiv) in anhydrous DMF (Concentration ~0.2 M).

-

Add DIPEA (3.0 equiv). The solution may warm slightly due to deprotonation.

-

Add HATU (1.2 equiv) in one portion.

-

Expert Note: Allow this mixture to stir for 5–10 minutes. This pre-activation step ensures the formation of the activated ester species before the amine is introduced, reducing potential aggregation or side reactions.

-

-

Coupling:

-

Add Ethylamine (1.5 equiv, typically available as a solution in THF or MeOH). If using Ethylamine Hydrochloride salt, increase DIPEA by 1.0 equiv to release the free base.

-

Seal the vial and stir at Room Temperature (25°C) for 2–4 hours.

-

-

Process Monitoring (IPC):

-

Monitor reaction progress via LC-MS or TLC (Mobile phase: 50% Ethyl Acetate / 50% Hexanes).

-

Success Criteria: Disappearance of the acid peak (m/z 154 [M+H]+) and appearance of the product peak (m/z 181 [M+H]+).

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (30 mL) .

-

Wash the organic layer sequentially with:

-

Saturated NaHCO₃ (2 x 10 mL) (Removes unreacted acid and HATU byproducts).

-

Water (2 x 10 mL) (Removes DMF).

-

Brine (1 x 10 mL) .

-

-

Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

-

Purification:

-

If the crude purity is <95%, purify via flash column chromatography on silica gel.

-

Gradient: 0%

40% Ethyl Acetate in Hexanes. -

Collect fractions containing the product (Rf ~0.4 in 1:1 EtOAc/Hex).

-

Experimental Workflow Visualization

Caption: Operational workflow for the synthesis, emphasizing the critical checkpoint at LC-MS monitoring.

Characterization & Quality Control

To validate the synthesis, the following analytical data should be obtained:

-

1H NMR (400 MHz, DMSO-d6): Expect a triplet for the ethyl methyl group (~1.1 ppm), a multiplet for the methylene (~3.3 ppm), a singlet for the methoxy (~3.9 ppm), and characteristic pyridine aromatic signals (two doublets and a triplet or multiplet pattern depending on resolution) between 6.8–8.0 ppm.

-

LC-MS: Single peak, [M+H]+ = 181.2.

References

-

Sigma-Aldrich.[1] N-ethyl-6-methoxypyridine-2-carboxamide Product Information. Retrieved from

-

PubChem.[2][3][4] N-ethyl-6-methoxypyridine-2-carboxamide Compound Summary. Retrieved from

-

American Chemical Society (ACS) Medicinal Chemistry Letters.[5] Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. (Demonstrates analogous amide couplings using HATU). Retrieved from

-

ChemicalBook. 6-Methoxypyridine-2-carboxylic acid Properties and Synthesis. Retrieved from

Sources

- 1. 6-Methoxypyridine-2-carboxylic acid 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. N-(2-methoxyethyl)-6-methyl-N-[(3-methyl-2-thienyl)methyl]-2-oxo-1,2-dihydropyridine-4-carboxamide | C16H20N2O3S | CID 50955298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. N-methylpyridine-2-carboxamide | C7H8N2O | CID 12272691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: High-Fidelity Coordination Protocols for N-Ethyl-6-methoxypyridine-2-carboxamide

Executive Summary

This guide details the synthesis, characterization, and application of N-ethyl-6-methoxypyridine-2-carboxamide (referred to herein as L1 ) as a ligand in transition metal chemistry. While pyridine-2-carboxamides (picolinamides) are ubiquitous, the 6-methoxy substituent imparts unique electronic and steric properties. It acts as an electron-donating group (EDG) that enhances the basicity of the pyridine nitrogen while simultaneously providing steric bulk that modulates coordination geometry—often preventing the formation of coordinatively saturated, catalytically inactive species.

Primary Applications:

-

Pd(II)-Catalyzed C-H Activation: Functioning as a bidentate (

-) directing group. -

Bioinorganic Modeling: Forming stable, neutral (

-) or anionic (

Module 1: Ligand Synthesis & Purification

Objective: Synthesize high-purity (>98%) L1 starting from commercially available 6-hydroxypicolinic acid or 2,6-dichloropyridine.

Reaction Logic

Direct amidation of the ester or acid chloride is preferred. The 6-methoxy group must be installed before amide formation to prevent side reactions. We utilize a nucleophilic aromatic substitution (

Selected Route: Methylation of 6-hydroxypicolinic acid followed by amide coupling.

Protocol

Reagents: 6-hydroxypicolinic acid, MeI,

Step-by-Step Workflow:

-

O-Methylation:

-

Dissolve 6-hydroxypicolinic acid (10 mmol) in DMF (20 mL).

-

Add

(2.5 equiv) and MeI (3.0 equiv). Stir at 60°C for 12 h. -

Checkpoint: Monitor TLC (5% MeOH/DCM). The acid should convert to the methyl ester/methoxy ether intermediate.

-

Hydrolyze the ester (LiOH, THF/H2O) to yield 6-methoxypicolinic acid . Isolate via acidification and extraction.

-

-

Amide Coupling:

-

Suspend 6-methoxypicolinic acid (5 mmol) in dry DCM (20 mL) under

. -

Add DIPEA (2.0 equiv) and HATU (1.1 equiv). Stir for 15 min to activate.

-

Add Ethylamine (1.2 equiv, THF solution) dropwise.

-

Stir at RT for 4 h.

-

-

Purification:

-

Wash organic layer with 1M HCl (removes unreacted amine/DIPEA), sat.

(removes unreacted acid), and brine. -

Dry over

, concentrate. -

Recrystallization: Dissolve in minimal hot EtOAc; add Hexanes until turbid. Cool to 4°C.

-

Yield Expectation: 75-85% as white/off-white needles.

Module 2: Coordination to Palladium(II) (C-H Activation Context)

Objective: Utilize L1 as a directing group precursor or ancillary ligand for Pd-catalyzed functionalization.

Mechanism & Causality

In this context, L1 typically acts as a substrate-ligand. However, if used as an external ligand, it coordinates via the pyridine nitrogen (

-

The 6-OMe Effect: The methoxy oxygen can potentially coordinate (hemilability), stabilizing high-valent Pd(IV) intermediates, or simply act as a steric buttress to enforce mono-ligation, preventing the formation of inactive

species.

Visualization: Catalytic Cycle

The following diagram illustrates the role of the ligand in a Pd(II)/Pd(IV) catalytic cycle.

Caption: Figure 1. Pd(II) catalytic cycle showing the stabilization and steric control provided by the picolinamide ligand framework.

Experimental Protocol: Pd Complex Synthesis

To isolate the discrete complex

-

Dissolution: Dissolve L1 (0.2 mmol) in MeCN (5 mL).

-

Metalation: Add

(0.2 mmol) solid. The solution typically turns yellow/orange. -

Reaction: Stir at RT for 2 hours.

-

Precipitation: Concentrate to ~1 mL and add

(10 mL). -

Filtration: Collect the yellow solid.

-

Validation:

-

1H NMR: Look for a downfield shift of the pyridine protons (approx +0.5 ppm) compared to free ligand.

-

IR: The Amide I band (

) should shift to lower frequency (~1630 cm⁻¹) if O-bound, or disappear/shift significantly if N-deprotonated (though in this neutral chloride complex, it is likely N,O-bound).

-

Module 3: Coordination to Copper(II) (Bioinorganic Modeling)

Objective: Synthesize

Protocol

-

Solution A: Dissolve L1 (1.0 mmol) in Ethanol (10 mL).

-

Solution B: Dissolve

(0.5 mmol for 2:1 complex) in Ethanol (5 mL). -

Mixing: Add B to A dropwise. Solution turns green/blue.

-

Reflux: Heat to 60°C for 1 hour to ensure thermodynamic equilibration.

-

Crystallization: Allow slow evaporation at RT.

-

Note: The 6-methoxy group may force a distorted octahedral or square pyramidal geometry due to steric clash, unlike the planar structures seen with unsubstituted picolinamides.

-

Data Summary Table

| Parameter | Free Ligand (L1) | Pd Complex | Cu Complex |

| Appearance | White Needles | Yellow Solid | Green/Blue Crystals |

| 1H NMR (Py-H3) | ~7.6 ppm | ~8.1 ppm (Deshielded) | Silent/Broad (Paramagnetic) |

| IR (Amide C=O) | ~1670 cm⁻¹ | ~1630 cm⁻¹ (O-bound) | ~1610 cm⁻¹ |

| Solubility | DCM, MeOH, THF | DMSO, DMF, MeCN | MeOH, H2O |

Module 4: Quality Control & Troubleshooting

Critical Checkpoints

-

Synthesis: If the 6-OMe group is hydrolyzed during the amide coupling (using strong acid/base), you will obtain the 6-hydroxy derivative (pyridone tautomer). This is a common failure mode.

-

Detection: 1H NMR will show a broad singlet >11 ppm (NH of pyridone) and loss of the O-Me singlet (~3.9 ppm).

-

-

Coordination: If the Pd complex turns black, Pd(0) has formed (decomposition). Ensure inert atmosphere (

/Ar) during complexation.

Spectroscopic Diagnostics

-

1H NMR (CDCl3):

- 3.95 (s, 3H, -OMe)

- 1.25 (t, 3H, -CH2CH3 )

- 3.50 (q, 2H, -CH2 CH3)

- 7.8-8.0 (m, Pyridine protons)

- 8.2 (br s, Amide NH)

References

-

Daugulis, O., et al. "Palladium-Catalyzed Picolinamide-Directed C–H Functionalization." Accounts of Chemical Research, vol. 48, no. 4, 2015, pp. 1053–1064.

-

He, G., et al. "Use of a 6-Methoxy-8-aminoquinoline Group for Palladium-Catalyzed C–H Functionalization." Angewandte Chemie International Edition, vol. 55, no. 44, 2016. (Cited for 6-substituent electronic effects).

-

Newhouse, T., & Baran, P. S. "If C–H Bonds Could Talk: Selective C–H Functionalization." Angewandte Chemie, vol. 50, no. 21, 2011.

-

Base Reference for Picolinamide Synthesis: Organic Syntheses, Coll. Vol. 10, p. 200 (2004). (General amide coupling protocols).

(Note: While specific literature on "N-ethyl-6-methoxypyridine-2-carboxamide" is sparse, the protocols above are derived from validated methodologies for the broader class of 6-substituted picolinamide ligands utilized in the cited Daugulis and Baran groups' work.)

crystallization techniques for N-ethyl-6-methoxypyridine-2-carboxamide purification

Executive Summary

This technical guide details the purification of N-ethyl-6-methoxypyridine-2-carboxamide (CAS: 1863037-84-6), a critical scaffold in the synthesis of kinase inhibitors and biologically active pyridine derivatives.[1][2][3] While chromatographic methods (HPLC/Flash) are effective for small-scale isolation, they are cost-prohibitive at scale.[1][2][3] This guide focuses on crystallization thermodynamics and kinetics , offering a scalable, self-validating protocol for achieving >99.5% purity.[1][2][3]

Key Challenges Addressed:

-

Impurity Rejection: Efficient separation of the parent acid (6-methoxypyridine-2-carboxylic acid) and coupling byproducts.[1][2][3]

-

Conformational Polymorphism: Managing the risk of "oiling out" due to the rotation of the amide bond (syn/anti conformers).[2][3]

-

Solvent Entrapment: Preventing solvate formation common in pyridine-carboxamide lattices.[1][2]

Compound Profile & Physicochemical Basis[1][3][4][5][6]

Understanding the molecule's behavior is the prerequisite for successful crystallization design.[2][3]

| Property | Description | Implication for Crystallization |

| Structure | Pyridine ring with an electron-donating methoxy group (C6) and an electron-withdrawing ethyl-carboxamide (C2).[1][2] | The molecule is "push-pull," creating a defined dipole moment ideal for polar/non-polar solvent pairs.[1][2][3] |

| H-Bonding | Acceptors: Pyridine N, Amide O, Methoxy O. Donor: Amide N-H.[1][2][3] | High probability of forming intramolecular Hydrogen bonds (N-H[2][3]···N_py), which stabilizes the monomer but competes with intermolecular crystal packing.[2][3] |

| Solubility | High: DCM, Ethyl Acetate, Alcohols (MeOH, EtOH, IPA).Low: Water, Heptane, Hexane, Toluene.[2][3] | Ethyl Acetate/Heptane or IPA/Water are the primary solvent system candidates.[1][2] |

| pKa (Est.) | Pyridine N: ~2.5 - 3.5 (lowered by amide).[1][2] | Weakly basic.[1][2] Can be washed with dilute acid (e.g., 5% Citric Acid) to remove aliphatic amine impurities without product loss.[2][3] |

Pre-Crystallization Workup (Critical)

Crystallization is a purification technique, not a magic wand.[2][3] The feed stream must be chemically conditioned to prevent "poisoning" the crystal growth.[2][3]

The "Three-Wash" Strategy: Before attempting crystallization, the crude reaction mixture (typically in Ethyl Acetate or DCM) must undergo the following extractions:

-

Acidic Wash (0.5M Citric Acid): Removes unreacted Ethylamine (starting material).[2][3] Note: Avoid strong mineral acids (HCl) to prevent protonating the pyridine ring and losing product to the aqueous phase.[2][3]

-

Basic Wash (Sat. NaHCO₃): Removes unreacted 6-methoxypyridine-2-carboxylic acid .[1][2][3]

-

Brine Wash: Removes residual water and polar coupling reagents (e.g., DMF, DMSO traces).[2][3]

Protocol A: Anti-Solvent Crystallization (High Yield)

This method is preferred for scale-up as it operates at ambient temperatures, reducing energy costs and thermal degradation risks.[1][2][3]

System: Solvent (Ethyl Acetate) / Anti-Solvent (n-Heptane).[2][3]

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude, dried solid (after Workup) in Ethyl Acetate (EtOAc) at 45°C.

-

Nucleation (The Cloud Point):

-

Seeding (Optional but Recommended):

-

Growth Phase:

-

Resume adding n-Heptane slowly (rate: 1 volume equivalent over 2 hours).

-

Final Ratio target: 1:3 (EtOAc:Heptane).

-

-

Cooling:

-

Isolation:

Protocol B: Cooling Crystallization (High Purity)

Use this method if Protocol A yields amorphous material or traps impurities.[1][2][3] This relies on the steep solubility curve of amides in alcohols.[2][3]

System: Isopropyl Alcohol (IPA).[2][3]

Step-by-Step Methodology:

-

Saturation: Suspend crude material in IPA (3 mL/g).

-

Reflux: Heat to reflux (~82°C) until fully dissolved.

-

Controlled Cooling:

-

Final Chill: Hold at 0°C for 2 hours.

-

Filtration: Filter and wash with cold IPA (-10°C).

Process Logic & Visualization

The following diagram illustrates the decision matrix for purification, highlighting the critical "Oiling Out" checkpoint common with pyridine amides.

Figure 1: Decision logic for the purification of N-ethyl-6-methoxypyridine-2-carboxamide, addressing the common "oiling out" phenomenon.

Troubleshooting & Polymorphism

The "Conformational Lock" Issue: Pyridine-2-carboxamides can exist in two planar conformations stabilized by hydrogen bonding:

-

Open (Trans-like): Intermolecular H-bonds (forms networks/crystals).

-

Closed (Cis-like): Intramolecular H-bond between Amide-H and Pyridine-N.[1][2][3]

Problem: The "Closed" form is more soluble and less likely to crystallize, often leading to oils.[2][3] Solution:

-

Avoid Non-Polar Solvents alone: Pure non-polar solvents (Hexane) favor the intramolecular (closed) bond.[2][3]

-

Use Proton Donors: Solvents like Alcohols (IPA, EtOH) or traces of water disrupt the intramolecular bond, encouraging the intermolecular network required for crystallization [1].[2][3]

Analytical Validation:

-

DSC (Differential Scanning Calorimetry): Look for a sharp melting endotherm.[2][3] A broad peak indicates amorphous content or solvates.[1][2][3]

-

XRPD (X-Ray Powder Diffraction): Essential to ensure batch-to-batch consistency in crystal form.[1][2]

References

-

Polymorphism in Pyridine-2,6-dicarboxamides.Crystal Growth & Design. (2023). Discusses the role of molecular conformation (folded vs. linear)

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide Derivatives. MDPI. (2022).[1][2][3] Provides protocols for crystallizing pyridine carboxamides from Ethyl Acetate and Ethanol/Water systems.[1][2]

-

Preparation of Substituted Alkoxypyridines. Arkivoc. (2021).[2][3][4] Details the synthesis and purification (via EtOAc/Hexanes) of methoxypyridine derivatives.

-

Organic Syntheses Procedure: Pyridine Carboxamide Analogs.Organic Syntheses. (2013). Describes the standard workup and purification of similar heteroaryl amides to remove amine/acid impurities.

Sources

Application Note: Rapid Microwave-Assisted Synthesis of N-ethyl-6-methoxypyridine-2-carboxamide

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyridine-2-Carboxamides and the Advent of Microwave Synthesis

The pyridine-2-carboxamide scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its prevalence stems from the pyridine ring's ability to engage in hydrogen bonding and π-stacking interactions, while the carboxamide group serves as a versatile hydrogen bond donor and acceptor. N-ethyl-6-methoxypyridine-2-carboxamide, in particular, represents a valuable building block for the synthesis of more complex molecules in drug discovery programs.[1][2] The methoxy substituent at the 6-position can influence the electronic properties and metabolic stability of the molecule, making this and related derivatives attractive for lead optimization campaigns.

Traditionally, the synthesis of such amides involves the coupling of a carboxylic acid and an amine, often requiring harsh conditions, long reaction times, and the use of stoichiometric coupling reagents that can complicate purification.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[4][5] By directly heating the reaction mixture through dielectric polarization, microwave irradiation can dramatically reduce reaction times, increase yields, and minimize the formation of byproducts.[3][6]

This application note provides a detailed protocol for the rapid and efficient synthesis of N-ethyl-6-methoxypyridine-2-carboxamide, leveraging the power of microwave technology. We present two robust, field-proven protocols starting from either the commercially available 6-methoxypyridine-2-carboxylic acid or its corresponding ethyl ester.

Core Principles: The Rationale Behind Microwave-Assisted Amidation

The application of microwave energy to chemical synthesis is predicated on the interaction of the electromagnetic field with polar molecules in the reaction mixture. This interaction leads to rapid and uniform heating, a stark contrast to the slower, conductive heating of conventional methods. This rapid heating profile can lead to thermal rate enhancements that are not achievable with traditional reflux techniques.[4][5]

For the synthesis of N-ethyl-6-methoxypyridine-2-carboxamide, two primary pathways are presented:

-

Direct Amidation of a Carboxylic Acid: This approach involves the direct condensation of 6-methoxypyridine-2-carboxylic acid with ethylamine. Microwave irradiation can overcome the activation energy barrier for the formation of the amide bond, often with the assistance of a coupling agent or under solvent-free conditions to drive the reaction to completion.[3][7]

-

Amidation of an Ester: This method utilizes the corresponding ethyl or methyl ester of 6-methoxypyridine-2-carboxylic acid as the starting material. The reaction with ethylamine under microwave irradiation proceeds via a nucleophilic acyl substitution mechanism. This pathway can be advantageous as esters are often more readily purified than their corresponding carboxylic acids.

The choice between these two protocols may depend on the availability and cost of the starting materials, as well as the desired scale of the reaction. Both methods offer significant advantages in terms of speed and efficiency over conventional approaches.

Experimental Protocols

Protocol 1: Microwave-Assisted Direct Amidation of 6-Methoxypyridine-2-carboxylic Acid

This protocol is adapted from established methods for the direct amidation of carboxylic acids using microwave energy.[3][7]

Materials:

-

6-Methoxypyridine-2-carboxylic acid

-

Ethylamine (as a solution in a suitable solvent, e.g., 2 M in THF, or as a gas)

-

1-Hydroxybenzotriazole (HOBt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Microwave reactor vials (10 mL) with stir bars

-

Dedicated microwave synthesizer

Procedure:

-

To a 10 mL microwave reactor vial containing a magnetic stir bar, add 6-methoxypyridine-2-carboxylic acid (1.0 mmol, 153.14 mg).

-

Add HOBt (1.2 mmol, 162.1 mg) and EDC (1.2 mmol, 230.1 mg).

-

Add anhydrous DMF (3 mL) to dissolve the solids.

-

Add ethylamine solution (1.2 mmol).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120°C for 10-15 minutes with stirring.

-

After the reaction is complete, cool the vial to room temperature.

-

Quench the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-ethyl-6-methoxypyridine-2-carboxamide.

Diagram of Workflow:

Caption: Workflow for Direct Amidation.

Protocol 2: Microwave-Assisted Amidation of Ethyl 6-Methoxypyridine-2-carboxylate

This protocol is based on the general principles of microwave-assisted amidation of esters.

Materials:

-

Ethyl 6-methoxypyridine-2-carboxylate (or methyl ester)

-

Ethylamine (as a solution, e.g., 70% in water, or neat)

-

Methanol (or another suitable high-boiling point solvent like NMP or DMA)

-

Microwave reactor vials (10 mL) with stir bars

-

Dedicated microwave synthesizer

Procedure:

-

To a 10 mL microwave reactor vial containing a magnetic stir bar, add ethyl 6-methoxypyridine-2-carboxylate (1.0 mmol, 181.19 mg).

-

Add ethylamine (2.0 mmol).

-

Add methanol (3 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 150°C for 20-30 minutes with stirring.

-

After the reaction is complete, cool the vial to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ethylamine.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography on silica gel.

Diagram of Workflow:

Sources

- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ajrconline.org [ajrconline.org]

- 5. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. op.niscair.res.in [op.niscair.res.in]

N-ethyl-6-methoxypyridine-2-carboxamide applications in medicinal chemistry screening

Application Note: Medicinal Chemistry Profiling & Screening of N-ethyl-6-methoxypyridine-2-carboxamide

Executive Summary & Chemical Rationale

N-ethyl-6-methoxypyridine-2-carboxamide (CAS: 1863037-84-6) represents a highly specific, privileged scaffold within the pyridine-2-carboxamide class. In modern medicinal chemistry, this molecule serves two critical functions: as a fragment-based drug discovery (FBDD) probe and as a lipophilic tuning analog in Structure-Activity Relationship (SAR) campaigns.

Its utility is derived from its distinct pharmacophore features:

-

Bidentate Binding Motif: The pyridine nitrogen (

) and the amide oxygen ( -

Electronic Modulation: The 6-methoxy group acts as an electron-donating group (EDG), increasing the basicity of the pyridine nitrogen compared to the unsubstituted analog, while also occupying a specific hydrophobic sub-pocket.

-

Permeability Tuning: The N-ethyl substituent caps the amide, removing a hydrogen bond donor (HBD) relative to the primary amide. This modification typically improves membrane permeability (

) and blood-brain barrier (BBB) penetration by reducing the topological polar surface area (tPSA).

Core Applications in Screening

Application A: Fragment-Based Screening (Kinase & Epigenetic Targets)

This molecule is frequently screened as part of "Fragment Libraries" using biophysical methods. Its low molecular weight (MW ~180 Da) and high ligand efficiency (LE) make it an ideal starting point.

-

Target Class 1: Kinases (e.g., PIM, HPK1, JNK)

-

Mechanism:[1] The molecule mimics the adenine ring of ATP. The pyridine nitrogen accepts a hydrogen bond from the hinge region backbone amide, while the amide NH (if unsubstituted) or the carbonyl interacts with adjacent residues.

-

Screening Goal: Identify weak (

M to mM) binding affinity to the ATP-binding pocket.

-

-

Target Class 2: Metalloproteinases & Demethylases (e.g., KDMs)

-

Mechanism:[1] Pyridine-2-carboxamides are isosteres of 2-oxoglutarate, capable of chelating the active site

ion. -

Screening Goal: Competitive displacement of the native cofactor.

-

Application B: "Alkyl Scan" for Lead Optimization

In late-stage lead optimization, if a hit contains a primary amide (

-

Hypothesis: If the N-ethyl analog retains potency equivalent to the N-methyl analog but shows higher lipophilicity (cLogP), it may offer better cellular potency due to improved passive diffusion.

Experimental Protocols

Protocol 1: High-Throughput Synthesis (Amide Coupling)

Objective: To synthesize N-ethyl-6-methoxypyridine-2-carboxamide and related analogs for SAR libraries.

Reagents:

-

6-methoxypyridine-2-carboxylic acid (Starting Material)

-

Ethylamine (2.0 M in THF)

-

HATU (Coupling Agent)

-

DIPEA (Base)

-

DMF (Solvent)

Workflow:

-

Activation: Dissolve 6-methoxypyridine-2-carboxylic acid (1.0 eq) in DMF (0.1 M concentration). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

-

Coupling: Add Ethylamine solution (1.5 eq) dropwise.

-

Reaction: Stir at RT for 4–6 hours. Monitor via LC-MS (Target Mass: ~181.2 m/z [M+H]+).

-

Quench & Workup: Dilute with EtOAc, wash with saturated

(x2) and Brine (x1). Dry over -

Purification: Flash Column Chromatography (SiO2).

-

Eluent: 0–40% EtOAc in Hexanes. (The methoxy and ethyl groups make this compound relatively non-polar).

-

Protocol 2: Biophysical Screening via Surface Plasmon Resonance (SPR)

Objective: To determine the Dissociation Constant (

System Setup:

-

Instrument: Biacore 8K or equivalent.

-

Sensor Chip: CM5 (Carboxymethylated dextran).

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO (critical for fragment solubility).

Step-by-Step Methodology:

-

Immobilization:

-

Target protein is immobilized via amine coupling to ~2000 RU (Response Units) to ensure high sensitivity for small molecules.

-

-

Solvent Correction:

-

Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes.

-

-

Sample Preparation:

-

Dissolve N-ethyl-6-methoxypyridine-2-carboxamide in 100% DMSO to 10 mM stock.

-

Dilute into Running Buffer to generate a concentration series (e.g., 0, 12.5, 25, 50, 100, 200

M). Final DMSO must be exactly matched to running buffer (2%).

-

-

Injection Cycle:

-

Contact Time: 60 seconds (fast association expected).

-

Dissociation Time: 120 seconds.

-

Flow Rate: 30

L/min.

-

-

Data Analysis:

-

Reference subtract (Flow Cell 2 - Flow Cell 1).

-

Fit data to a 1:1 Steady State Affinity model (since fragments often have fast on/off rates, kinetic fitting may be difficult).

-

Success Criteria: A clear dose-dependent response curve reaching saturation (or sufficient curvature to estimate

).

-

Data Analysis & Visualization

Comparative SAR Table (Hypothetical Data for Context)

Comparing the N-ethyl probe against standard analogs in a Kinase Assay.

| Compound ID | R-Group (Amide) | cLogP | tPSA ( | Kinase IC50 ( | Interpretation |

| Probe A | 0.8 | 68.0 | 5.2 | Good binder, low permeability. | |

| Probe B | 1.1 | 59.0 | 1.1 | Optimal steric fit. | |

| Target (N-Et) | 1.5 | 59.0 | 1.3 | Retains potency, improved lipophilicity. | |

| Probe C | 1.9 | 59.0 | >50 | Steric clash in pocket. |

Screening Workflow Diagram

Caption: Workflow for processing N-ethyl-6-methoxypyridine-2-carboxamide through a standard FBDD pipeline.

References

-

Peng, J., et al. (2024).[2] "Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer." Journal of Medicinal Chemistry.

-

Zhao, H., et al. (2006). "Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors."[3] Journal of Medicinal Chemistry.

-

De, S., et al. (2022).[4] "Pyridine: the scaffolds with significant clinical diversity."[4] RSC Advances.

-

Sigma-Aldrich. "Product Specification: N-ethyl-6-methoxypyridine-2-carboxamide (CAS 1863037-84-6)."

Sources

- 1. Buy Ethyl 6-methylpyridine-2-carboxylate | 39640-51-2 [smolecule.com]

- 2. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

Application Note & Protocol: Selective N-Ethylation of 6-methoxypyridine-2-carboxamide for Drug Discovery Applications

An Application Note for the Synthesis of N-ethyl-6-methoxypyridine-2-carboxamide

Abstract

This document provides a comprehensive protocol for the selective N-ethylation of the amide moiety in 6-methoxypyridine-2-carboxamide. Pyridine carboxamides are prevalent structural motifs in pharmaceuticals, and the strategic modification of their amide groups is a key tactic in lead optimization.[1] This process can significantly alter a compound's physicochemical properties, including solubility, metabolic stability, and target-binding affinity. The described method employs a strong, non-nucleophilic base for deprotonation followed by nucleophilic substitution with an ethylating agent, a robust and scalable approach for generating libraries of derivatized candidates. This guide details the reaction mechanism, a step-by-step experimental procedure, purification, characterization, and critical safety considerations.

Introduction and Scientific Rationale

The pyridine ring is a cornerstone in medicinal chemistry, and its derivatives are integral to numerous approved drugs. The functionalization of pyridine scaffolds is a long-pursued objective to access diverse molecular architectures.[2] While direct C-H alkylation of the pyridine ring is a powerful tool, it often presents challenges in regioselectivity.[3][4] For a molecule like 6-methoxypyridine-2-carboxamide, which already possesses a handle for modification, selective alkylation of the amide nitrogen offers a more controlled and predictable route for analog synthesis.

The protocol herein focuses on the deprotonation of the primary amide using sodium hydride (NaH) to form a highly nucleophilic sodium amidate intermediate. This intermediate subsequently reacts with ethyl iodide via a bimolecular nucleophilic substitution (SN2) mechanism to yield the desired N-ethylated product. The choice of a polar aprotic solvent like tetrahydrofuran (THF) is critical; it effectively solvates the sodium cation without interfering with the nucleophilicity of the amidate, thereby facilitating the reaction.

Reaction Scheme and Mechanism

The ethylation proceeds via a classical acid-base reaction followed by an SN2 displacement.

Step 1: Deprotonation. The hydride ion (H⁻) from NaH, a powerful base, abstracts the acidic proton from the amide nitrogen, generating a resonance-stabilized amidate anion and hydrogen gas.

Step 2: Nucleophilic Attack. The resulting amidate anion acts as a potent nucleophile, attacking the electrophilic carbon of ethyl iodide and displacing the iodide leaving group to form the N-ethyl-6-methoxypyridine-2-carboxamide product.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-ethyl-6-methoxypyridine-2-carboxamide

Welcome to the technical support center for the synthesis of N-ethyl-6-methoxypyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical knowledge to overcome common challenges and optimize your reaction yields.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of N-ethyl-6-methoxypyridine-2-carboxamide, providing potential causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yield is a frequent challenge in amide bond formation. Several factors, from starting material quality to reaction conditions, can be responsible. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Solutions:

-

Incomplete Reaction:

-

Insufficient Reaction Time or Temperature: Amide coupling reactions can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the starting materials are still present after the recommended time, consider extending the reaction duration or cautiously increasing the temperature.[1]

-

Suboptimal Coupling Reagent: The choice of coupling reagent is critical. For the synthesis of pyridine carboxamides, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective due to their ability to form a reactive OAt-active ester, which accelerates the coupling and minimizes side reactions.[2][3] If you are using a different coupling agent like EDC/HOBt, ensure the conditions are optimized for your specific substrates.[4][5]

-

Improper Stoichiometry: Ensure accurate measurement of all reactants. A slight excess of the amine (ethylamine) may be beneficial in some cases to drive the reaction to completion.[1]

-

-

Degradation of Starting Materials or Product:

-

Moisture Contamination: Coupling reagents like HATU are moisture-sensitive.[6] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[2][6]

-

Side Reactions: The pyridine ring can be susceptible to side reactions under certain conditions. For instance, using thionyl chloride to form the acid chloride in situ can sometimes lead to chlorination of the pyridine ring.[7]

-

-

Inefficient Work-up and Purification:

-

Product Loss During Extraction: N-ethyl-6-methoxypyridine-2-carboxamide has some water solubility. During aqueous work-up, ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to minimize product loss.

-

Suboptimal Chromatography: Pyridine-containing compounds can exhibit tailing on silica gel chromatography due to their basicity. To mitigate this, a small amount of a basic modifier, such as triethylamine, can be added to the eluent.[8]

-

| Parameter | Recommendation | Rationale |

| Coupling Reagent | HATU (1.0-1.5 equiv.) | High efficiency, fast kinetics, suppresses racemization.[2][3] |

| Base | DIPEA (2.0-5.0 equiv.) | Sterically hindered, non-nucleophilic base that minimizes side reactions.[2][6] |

| Solvent | Anhydrous DMF or DCM | Polar aprotic solvents that are suitable for HATU-mediated coupling.[2][6] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the coupling reagent and activated intermediates.[6] |

| Monitoring | TLC or LC-MS | To track the consumption of starting materials and formation of the product.[1] |

Question 2: I am observing significant amounts of unreacted 6-methoxypicolinic acid in my crude product. What should I do?

Answer:

The presence of unreacted carboxylic acid is a clear indication of incomplete activation or coupling.

Potential Causes & Solutions:

-

Insufficient Activation:

-

Pre-activation Time: When using HATU, it is crucial to allow for a pre-activation step where the carboxylic acid and HATU are stirred together with the base before adding the amine. This ensures the formation of the highly reactive OAt-active ester.[2] A typical pre-activation time is 15-30 minutes at room temperature.[2]

-

Purity of Coupling Reagent: Ensure your HATU or other coupling reagent is of high purity and has been stored correctly to prevent degradation.[6]

-

-

Amine Reactivity:

-

Amine Salt Formation: If your ethylamine is in the form of a hydrochloride salt, an additional equivalent of base is required to neutralize it and generate the free amine for the reaction.

-

-

Reaction Conditions:

Question 3: My final product is difficult to purify, and I see several spots on my TLC plate. How can I improve the purity?

Answer:

Purification of pyridine derivatives can be challenging. A combination of optimized work-up and chromatographic techniques is often necessary.

Potential Causes & Solutions:

-

Formation of Side Products:

-

Urea Byproducts: If using carbodiimide coupling agents like EDC or DCC, the corresponding urea byproducts can be difficult to remove. For EDC, an acidic wash during work-up can help remove the water-soluble urea.[10]

-

Self-Condensation: Although less common in this specific synthesis, side reactions involving the starting materials can occur. Ensuring a controlled addition of reagents can minimize these.

-

-

Ineffective Purification Technique:

-

Acid-Base Extraction: An acid-base extraction during the work-up can be highly effective. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate basic impurities, including any unreacted pyridine starting materials, and extract them into the aqueous layer.[8] The desired amide product is generally less basic and will remain in the organic phase.

-

Column Chromatography Optimization:

-

Solvent System: A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is typically effective.

-

Additive: As mentioned, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can significantly improve the peak shape and separation of basic compounds on silica gel.[8]

-

-

Crystallization: If the purified product is a solid, recrystallization from a suitable solvent system can be an excellent final step to achieve high purity.[1]

-

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of N-ethyl-6-methoxypyridine-2-carboxamide.

Question 4: What is the reaction mechanism for the HATU-mediated coupling of 6-methoxypicolinic acid and ethylamine?

Answer:

The HATU-mediated amide bond formation proceeds through a well-established mechanism.[3]

-

Activation of the Carboxylic Acid: The carboxylate anion of 6-methoxypicolinic acid, formed by deprotonation with a base like DIPEA, attacks the electrophilic carbon of HATU. This forms a highly reactive OAt-active ester intermediate and releases tetramethylurea as a byproduct.[3]

-

Amide Bond Formation: The nucleophilic ethylamine then attacks the carbonyl carbon of the OAt-active ester. The OAt group is an excellent leaving group, facilitating the formation of the tetrahedral intermediate.

-

Product Formation: The tetrahedral intermediate collapses, eliminating the HOAt anion and forming the stable amide bond of N-ethyl-6-methoxypyridine-2-carboxamide.

The pyridine nitrogen in the HOAt leaving group is believed to play a crucial role in accelerating the reaction through a neighboring group effect.[3]

Caption: HATU-mediated amide coupling workflow.

Question 5: How do I prepare the 6-methoxypicolinic acid starting material?

Answer:

6-Methoxypicolinic acid is commercially available, but can also be synthesized in the laboratory.[11][12] A common method is the hydrolysis of the corresponding methyl ester, methyl 6-methoxypicolinate.

Synthetic Route:

-

Esterification (if starting from picolinic acid): Picolinic acid can be esterified to methyl picolinate using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

-

Methoxy Group Introduction: While various methods exist, a common route involves the nucleophilic substitution of a suitable leaving group at the 6-position with methoxide.

-

Hydrolysis: The methyl 6-methoxypicolinate is then hydrolyzed to 6-methoxypicolinic acid. This is typically achieved by saponification using an aqueous base like sodium hydroxide or lithium hydroxide, followed by acidification to protonate the carboxylate.[12][13]

It is important to drive the hydrolysis reaction to completion to avoid a mixture of the ester and the carboxylic acid, which can be difficult to separate.[14][15]

Question 6: Are there any specific safety precautions I should take during this synthesis?

Answer:

Yes, standard laboratory safety practices should always be followed. Additionally, consider the following specific hazards:

-

Coupling Reagents: Reagents like HATU are irritants. Avoid inhalation and contact with skin and eyes. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Bases: DIPEA and triethylamine are corrosive and flammable. Handle with care in a fume hood.

-

Solvents: Anhydrous solvents like DMF and DCM are flammable and have associated health risks. Use in a well-ventilated area and avoid ignition sources.

-

Work-up: The quenching of reactions, especially those involving reactive reagents, should be done cautiously, often at reduced temperatures.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

III. Experimental Protocols

Protocol 1: Synthesis of N-ethyl-6-methoxypyridine-2-carboxamide via HATU Coupling

This protocol provides a reliable method for the synthesis of the target compound.

Materials:

-

6-Methoxypicolinic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethylamine (as a solution in THF or as a free base)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Oven-dried glassware

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 6-methoxypicolinic acid (1.0 equivalent).

-

Dissolution: Dissolve the acid in anhydrous DMF (or DCM).

-

Addition of Reagents: Add HATU (1.1 equivalents) and DIPEA (3.0 equivalents) to the solution.

-

Pre-activation: Stir the mixture at room temperature for 15-30 minutes.

-

Amine Addition: Add ethylamine (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexanes (or petroleum ether) as the eluent. Adding 0.5% triethylamine to the eluent can improve separation.

-

Characterization: Characterize the purified product by NMR and Mass Spectrometry to confirm its identity and purity.

Caption: General workflow for N-ethyl-6-methoxypyridine-2-carboxamide synthesis.

IV. References

-

Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols - Benchchem. Available at:

-

Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. Available at:

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available at:

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Available at:

-

Minimizing impurities in the synthesis of pyridine carboxamides from acetohydrazide - Benchchem. Available at:

-

Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls - Survival Technologies. Available at:

-

HATU - Wikipedia. Available at: [Link]

-

Troubleshooting common issues in pyridine synthesis - Benchchem. Available at:

-

Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies. Available at:

-

Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

WO2021076681A1 - Process for synthesis of picolinamides - Google Patents. Available at:

-

6 - Methoxypicolinic acid, CAS No. 26893-73-2 - iChemical. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC. Available at: [Link]

-

US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents. Available at:

-

Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC. Available at: [Link]

-

Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC. Available at: [Link]

-

WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists - Google Patents. Available at:

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

-

Synthesis of N-(2-aminoethyl)pyridine-2-carboxamide - PrepChem.com. Available at: [Link]

-

2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Available at:

-

Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters. Available at: [Link]

-

Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - Semantic Scholar. Available at: [Link]

-

I am preparing picolinamide from picolinic acid. Which coupling reagent is good to get the desired product. HBTU, HBTU/HOBt, HATU, EDCI/HOBT??? | ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators - MDPI. Available at: [Link]

-

A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed. Available at: [Link]

-

Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC | ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Hydrolysis of methyl eaters : r/chemistry - Reddit. Available at: [Link]

-

US4185027A - Hydrolysis of methyl esters - Google Patents. Available at:

-

(PDF) Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - ResearchGate. Available at: [Link]

-

The Hydrolysis of Phosphinates and Phosphonates: A Review - MDPI. Available at: [Link]

-

Synthesis of Some Aminopicolinic Acids - David Publishing. Available at: [Link]

-

Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

-

Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required | Request PDF - ResearchGate. Available at: [Link]

-

US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents. Available at:

-

Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines - PMC. Available at: [Link]

-

Novabiochem® Coupling reagents - Merck. Available at: [Link]

-

Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinolin-4-amine Derivatives - Benchchem. Available at:

-

Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange. Available at: [Link]

-

CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents. Available at:

-

Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac - Online Publishing @ NIScPR. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. HATU - Wikipedia [en.wikipedia.org]

- 4. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. survivaltechnologies.in [survivaltechnologies.in]

- 7. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. d-nb.info [d-nb.info]

- 10. peptide.com [peptide.com]

- 11. 6 - Methoxypicolinic acid, CAS No. 26893-73-2 - iChemical [ichemical.com]

- 12. 6-METHOXYPYRIDINE-2-CARBOXYLIC ACID | 26893-73-2 [chemicalbook.com]

- 13. Methyl 6-ethoxypicolinate (55980-65-9) for sale [vulcanchem.com]

- 14. reddit.com [reddit.com]

- 15. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]

Technical Support Guide: Solvent Optimization for N-ethyl-6-methoxypyridine-2-carboxamide

Executive Summary

You are encountering solubility challenges with N-ethyl-6-methoxypyridine-2-carboxamide (CAS: 1863037-84-6).[1][2] This is a common issue with pyridine-2-carboxamide derivatives, which often exhibit "brick dust" properties—high crystal lattice energy coupled with moderate lipophilicity.[1][2]

This guide moves beyond generic advice. We will apply Structure-Property Relationships (SPR) to predict interactions and provide a validated Thermodynamic Solubility Protocol . Our goal is to transition your process from toxic legacy solvents (DCM, DMF) to sustainable, high-performance alternatives (2-MeTHF, EtOAc) in alignment with ACS Green Chemistry principles.

Module 1: The Chemical Logic (Why is it difficult to dissolve?)

To select the right solvent, we must first deconstruct the solute. The molecule N-ethyl-6-methoxypyridine-2-carboxamide possesses three competing functional domains that dictate its solubility profile.

| Functional Domain | Chemical Behavior | Solvation Requirement |

| Pyridine Ring (N1) | Weakly basic H-bond acceptor.[1] The 6-methoxy group is electron-donating, slightly increasing electron density at the ring nitrogen compared to unsubstituted pyridine.[1] | Requires protic solvents (Alcohols) or acidic modifiers to engage in H-bonding or protonation. |

| 2-Carboxamide | The secondary amide (N-ethyl) acts as both an H-bond donor (N-H) and acceptor (C=O).[1][2] This moiety drives strong intermolecular stacking (crystal lattice energy).[1] | Requires dipolar aprotic solvents or strong H-bond acceptors to disrupt the crystal lattice. |

| 6-Methoxy & Ethyl | Lipophilic domains.[1] These increase LogP (estimated ~1.5 - 2.0), reducing water solubility.[1][2] | Requires medium-polarity organic solvents (Esters, Ethers) for Van der Waals interactions.[1] |

The "Brick Dust" Trap: The primary challenge is the amide-to-amide hydrogen bonding in the solid state.[1] If your solvent cannot compete with these intermolecular forces, the compound will remain a solid regardless of heating.

Module 2: Solvent Selection Strategy

Do not choose solvents randomly. Use this logic tree to select the optimal solvent system based on your downstream application (e.g., reaction, crystallization, or analysis).

Visual: Solvent Decision Tree

Caption: Logic flow for selecting solvents based on process requirements (Synthesis vs. Analysis vs. Purification).

Recommended Solvent Classes (Green vs. Legacy)

Based on the Chem21 Solvent Selection Guide [1] and ACS Green Chemistry Recommendations [2], we prioritize the following:

| Solvent Class | Legacy (Avoid if possible) | Green Alternative (Recommended) | Mechanism of Action |

| Chlorinated | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) or Isopropyl Acetate | General solvation of the lipophilic ethyl/methoxy groups.[1] |

| Polar Aprotic | DMF, NMP, DMAc | DMSO (if removal isn't an issue) or Cyrene™ | Disrupts the amide H-bond network (Lattice breaking).[1][2] |

| Ethers | THF, 1,4-Dioxane | 2-Methyltetrahydrofuran (2-MeTHF) | Excellent for reactions; higher boiling point than THF; separates easily from water.[1][2] |

| Alcohols | Methanol | Ethanol or 2-Propanol (IPA) | H-bond donor to Pyridine N; H-bond acceptor from Amide N-H.[1] |

Module 3: Protocol - Thermodynamic Solubility Measurement

Do not rely on kinetic solubility (precipitation from DMSO). For process optimization, you need Thermodynamic Equilibrium Solubility .[1][2]

Visual: Shake-Flask Workflow

Caption: Standard "Shake-Flask" methodology for determining thermodynamic solubility limits.

Step-by-Step Protocol [3, 4]

-

Preparation: Weigh approximately 10 mg of N-ethyl-6-methoxypyridine-2-carboxamide into a 2 mL HPLC vial or Eppendorf tube.

-

Solvent Addition: Add 500 µL of the target solvent.

-

Equilibration: Agitate the vial at a controlled temperature (typically 25°C) for 24 hours.

-

Tip: Use a thermomixer or a shaking water bath.[1]

-

-

Phase Separation:

-

Preferred: Centrifuge at 10,000 rpm for 10 minutes.

-

Alternative: Filter through a 0.45 µm PVDF syringe filter (ensure the filter is compatible with your solvent).

-

-

Quantification: Dilute the supernatant (100x or 1000x) into mobile phase and inject onto HPLC. Calculate concentration against a standard curve.

Module 4: Troubleshooting & FAQ

Q1: The compound "oils out" instead of crystallizing. Why? A: This is common with methoxy-pyridines in mixed solvent systems.[1] It occurs when the compound is more soluble in the "oily" amorphous phase than in the crystalline lattice, often due to impurities or cooling too rapidly.

-

Fix: Use a seeding protocol . Add a small crystal of pure material at the cloud point. Switch to a solvent system with a wider metastable zone width (e.g., switch from MeOH/Water to IPA/Heptane).[1][2]

Q2: Can I use pH to improve aqueous solubility? A: Yes. The pyridine nitrogen is basic (pKa estimated ~3.5 - 4.5).[1]

-

Strategy: Lowering the pH below 3.0 (using HCl or Methanesulfonic acid) will protonate the pyridine ring, forming a salt and drastically increasing aqueous solubility. However, ensure the amide bond is stable at low pH over long periods.[2]

Q3: Why is my HPLC retention time drifting? A: Pyridine carboxamides can chelate metals in stainless steel HPLC lines.[1]

-

Fix: Add 0.1% Trifluoroacetic acid (TFA) or Formic acid to your mobile phase to suppress chelation and ensure sharp peak shape.[1]

References

-

Byrne, F.P., et al. (2016).[2][3] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

-

ACS Green Chemistry Institute. (2024).[1][3] "Solvent Selection Tool." American Chemical Society.[1][3][4][5][6]

-

Enamine. (n.d.).[1] "Shake-Flask Aqueous Solubility Assay." Enamine Protocols.

-

Bhattachar, S.N., et al. (2006).[1][2] "Solubility: it's not just for physical chemists."[1] Drug Discovery Today.

Sources

troubleshooting amide bond formation in N-ethyl-6-methoxypyridine-2-carboxamide

Ticket ID: #PYR-AMIDE-002 Subject: Troubleshooting Amide Bond Formation (2-Picolinic Acid Derivative) Status: Open Assigned Specialist: Senior Application Scientist

Strategic Overview: The "Why" Behind the Failure

Before adjusting parameters, you must understand the specific electronic and physical challenges of your substrates. This is not a standard benzoic acid coupling.

The Chemical Adversaries

-

The "Ortho" Effect (Pyridine Nitrogen): The nitrogen atom at the 2-position creates an electron-deficient center at the carbonyl carbon, which is generally good for nucleophilic attack. However, it can also chelate with coupling reagents or metal impurities, and the lone pair can act as a competitive base, potentially deactivating the active ester intermediate [1].

-

The 6-Methoxy Substituent:

-

Inductive Effect: Electron-withdrawing (makes the ring more electron-poor).

-

Resonance Effect: Electron-donating (pushes density into the ring).

-

Net Result: The carboxylic acid is moderately deactivated compared to simple picolinic acid, requiring efficient activation.

-

-

Ethylamine Volatility: Ethylamine boils at 16.6°C. If you are adding it as a free base liquid at room temperature, you are losing stoichiometry to evaporation before the reaction begins.

Standard Operating Procedures (SOPs)

Method A: The Research Standard (HATU)

Best for: Small scale (<1g), high-throughput screening, and ensuring conversion regardless of cost.

Reagents:

-

Acid: 6-methoxypyridine-2-carboxylic acid (1.0 equiv)

-

Amine: Ethylamine hydrochloride (1.5 equiv) — Crucial: Use the salt to prevent volatility.

-

Coupling Agent: HATU (1.2 equiv)

-